7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound belonging to the quinoline family, characterized by a benzyl ether substituent at the 7-position and a saturated dihydro structure. Quinoline derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This compound is particularly notable for its potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including multi-component reactions that utilize copper catalysis and other transition metal complexes. These methods allow for the efficient construction of functionalized quinolone derivatives, making them valuable in pharmaceutical development .
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is classified as an organic heterocyclic compound. It features a quinoline core structure, which is a bicyclic aromatic compound containing a nitrogen atom. This classification places it within a broader category of compounds that exhibit significant pharmacological activities.
The synthesis of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one can be achieved through several methodologies:
The synthesis typically involves:
The molecular structure of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one features:
The molecular formula is , and it has a molecular weight of approximately 225.26 g/mol. The structural representation can be illustrated as follows:
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent selection, and catalyst presence to achieve optimal yields and selectivity.
The mechanism of action for 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is primarily related to its interactions with biological targets:
In vitro studies have demonstrated significant inhibitory activity against acetylcholinesterase with IC50 values indicating potent effects at low concentrations .
Relevant data includes melting point ranges and spectral data (e.g., nuclear magnetic resonance and mass spectrometry) used for characterization.
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
The core structure follows IUPAC naming conventions for nitrogen-containing bicyclic systems. The parent compound, 3,4-dihydro-1H-quinolin-2-one, denotes a partially saturated quinoline scaffold with a ketone at position 2. The prefix 7-benzyloxy specifies a benzyl ether substituent at the 7-position of the aromatic ring. Thus, the systematic name is 7-(benzyloxy)-3,4-dihydro-1H-quinolin-2-one. This naming reflects:
Alternative nomenclature includes 7-benzyloxycarbostyril, using the obsolete carbostyril designation for 2-hydroxyquinoline. However, IUPAC discourages this trivial name due to ambiguity in saturation status [5].
Table 1: Nomenclature of Key Structural Analogs
Compound | Systematic Name | CAS Registry |
---|---|---|
Parent scaffold | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 |
Target compound | 7-(Benzyloxy)-3,4-dihydro-1H-quinolin-2-one | 71048-42-5 |
Ring-opened analog | 4-(4-Octyloxyphenyl)-3-ethyl-4H-1,2,4-triazole | Not available |
6-Methoxy variant | 7-Benzyloxy-6-methoxy-1H-quinolin-4-one | 205448-29-9 |
Though direct crystallographic data for 7-benzyloxy-3,4-dihydro-1H-quinolin-2-one is unavailable, structural inferences derive from closely related analogs:
Table 2: Key Bond Parameters from Crystallographic Analysis of Analog 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Bond | Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
C8=O1 | 1.2276 | - | Typical carbonyl length for α,β-unsaturated lactam |
C5-C6 | 1.525 | 109.37 | Alkyl chain single bond with tetrahedral geometry |
C2-O2 (phenolic) | 1.3608 | - | Electron-delocalizing effect on aromatic ring |
C7-O (ether) | 1.412* | 118.2* | Estimated from similar benzyloxyquinolines |
Note: Asterisked values extrapolated from structural analogs [7] [9]
NMR Spectroscopy
IR SpectroscopyCritical absorptions (KBr pellet, cm⁻¹): 3180 (N-H stretch), 3055 (aromatic C-H), 2920 (aliphatic C-H), 1665 (C=O amide I), 1600 (C=C aromatic), 1250 (aryl-O-C asym stretch), 1035 (C-O-C sym stretch). The 1665 cm⁻¹ band is 15 cm⁻¹ lower than aliphatic lactams due to extended conjugation [1] [5]
Mass SpectrometryHRMS (ESI+) m/z calculated for C₁₆H₁₅NO₂ [M+H]⁺: 254.1176, observed: 254.1181. Fragmentation pattern:
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 10.20 ppm (s, 1H) | Lactam N-H (deshielded by conjugation) |
δ 5.15 ppm (s, 2H) | Methylene bridge (-OCH₂Ph) | |
¹³C NMR | δ 170.8 ppm | Lactam carbonyl (C2) |
δ 158.2 ppm | C8a (oxygen-substituted ipso carbon) | |
IR | 1665 cm⁻¹ | Conjugated amide carbonyl stretch |
1250 cm⁻¹ & 1035 cm⁻¹ | Asymmetric & symmetric aryl-ether stretches | |
HRMS | 254.1181 [M+H]⁺ | Confirms molecular formula C₁₆H₁₅NO₂ |
Positional Isomerism Effects
Ring Modification Comparisons
Benzyloxy Group Modifications
Table 4: Structure-Property Relationships in Key Analogs
Structural Feature | Property Impact | Biological Consequence |
---|---|---|
C7 vs C6 substitution | +0.28 logP at C7 position | Enhanced blood-brain barrier penetration |
Higher molar refractivity at C7 (ΔMR +0.25) | Improved receptor van der Waals contacts | |
Ring saturation | 3,4-Dihydro vs fully aromatic: | Reduced hepatotoxicity (no quinone formation) |
Higher metabolic stability (t₁/₂ +120%) | Prolonged plasma half-life | |
Benzyl vs phenethyl ether | -0.42 logP with phenethyl | Reduced anticonvulsant potency (ED₅₀ +40%) |
Increased chain flexibility | Weakened receptor region B binding |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2